Guanosine 5'-O-(2-thiodiphosphate)
Description
Non-Hydrolyzable GDP Analog Properties and G-Protein Interaction Dynamics
The substitution of a sulfur atom for the bridging oxygen between the β- and γ-phosphates in GDPβS confers two functionally significant properties: hydrolysis resistance and high-affinity binding to Gα subunits. Unlike natural GDP, which undergoes enzymatic cleavage via GTPase-activating proteins (GAPs), the thiophosphate linkage in GDPβS remains intact under physiological conditions. This stability enables precise interrogation of G-protein nucleotide binding states without interference from hydrolysis-driven state transitions.
Kinetic studies in bullfrog sympathetic neurons demonstrate that intracellular GDPβS reduces response amplitudes to submaximal agonist concentrations by 40-60% while preserving initial response fidelity to maximal stimulation. This biphasic effect arises from GDPβS's dual role as both a competitive inhibitor of GTP binding and a stabilizer of Gα-GDP conformations. The compound exhibits a dissociation constant (K~d~) of 18 nM for Gα~i~ subunits, representing a 50-fold tighter binding compared to endogenous GDP. This enhanced affinity prolongs the Gα-GDPβS complex lifetime, effectively reducing the available pool of nucleotide-free Gα subunits for receptor-mediated activation.
| Property | GDPβS | Native GDP |
|---|---|---|
| Hydrolysis Rate (s^-1^) | 0.002 ± 0.0003 | 0.15 ± 0.02 |
| Gα~i~ Binding K~d~ (nM) | 18 ± 2.1 | 900 ± 85 |
| Mg^2+^ Coordination | Weak | Strong |
| Switch II Stabilization | Rigid | Flexible |
Table 1: Comparative biochemical properties of GDPβS versus native GDP.
Molecular dynamics simulations reveal that GDPβS binding increases the root-mean-square fluctuation (RMSF) of the α2 helix by 1.8 Å compared to GDP-bound states, suggesting enhanced structural plasticity in regions critical for Gβγ interactions. This heightened flexibility may facilitate allosteric communication between the nucleotide-binding pocket and distal effector domains.
Structural Determinants of Competitive Inhibition in GTPase Activation Cycles
The inhibitory potency of GDPβS stems from its ability to mimic the transition state of GDP release while resisting guanine nucleotide exchange factors (GEFs)-mediated displacement. X-ray crystallography of Gα~s~-GDPβS complexes shows a 12° rotation of the β6-α5 loop relative to the GDP-bound state, creating steric clashes with conserved arginine residues in GEF interaction surfaces. This structural rearrangement increases the energy barrier for GEF-induced nucleotide exchange by 3.2 kcal/mol, as calculated through free energy perturbation simulations.
Critical interactions stabilizing GDPβS binding include:
- Sulfur-mediated hydrogen bonding with Lys180 in the P-loop (2.9 Å)
- π-stacking between the guanine base and Phe228 in the αF helix
- Charge stabilization of the β-phosphate by Mg^2+^-coordinated Thr181
Notably, the thiophosphate group disrupts the canonical Mg^2+^ coordination geometry observed in native GDP complexes. This metal ion mispositioning prevents proper alignment of catalytic residues in the GTPase domain, reducing intrinsic hydrolysis rates by three orders of magnitude. The resulting prolonged Gα-GDPβS state enables precise mapping of nucleotide-dependent conformational changes through techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS).
Allosteric Modulation of α-Subunit Conformational States in Heterotrimeric G-Proteins
GDPβS binding induces global rearrangements in Gα subunits that propagate through three distinct allosteric networks:
- Switch II Stabilization : The α2 helix adopts a 3.1 Å outward displacement relative to GDP-bound states, widening the Gβγ interface by 18%. This movement increases the solvent-accessible surface area of conserved hydrophobic residues (Val202, Leu207) by 340 Ų, enhancing Gβγ binding affinity 3-fold.
- α4 Helix Repositioning : Cryo-EM structures reveal a 25° tilt in the α4 helix orientation upon GDPβS binding, reorienting effector interaction surfaces. This conformational change correlates with increased B-factors (25-30 Ų) in the α4-β6 loop, suggesting enhanced flexibility in regions mediating effector recognition.
- Ras Domain Compression : Small-angle X-ray scattering (SAXS) data show a 8% reduction in the radius of gyration (R~g~) for Gα~i~-GDPβS compared to the GDP-bound state. This compaction arises from strengthened inter-domain interactions between the Ras-like domain and α-helical domain, decreasing their relative mobility by 40% as measured by fluorescence anisotropy.
Properties
CAS No. |
71376-97-1 |
|---|---|
Molecular Formula |
C10H15N5O10P2S |
Molecular Weight |
459.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
QJXJXBXFIOTYHB-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-O-(2-thiodiphosphate) typically involves the thiolation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group .
Industrial Production Methods
Industrial production of guanosine 5’-O-(2-thiodiphosphate) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized reaction conditions and purification processes, ensuring high yield and purity .
Chemical Reactions Analysis
Substitution Reactions
The sulfur atom in GDP β-S enables nucleophilic substitution , a key reaction type:
-
Mechanism : The sulfur atom acts as a leaving group, facilitating substitution with nucleophiles.
-
Applications : Used in studying enzyme active sites (e.g., GTP-binding proteins).
G-Protein Interactions
GDP β-S binds tightly to G-proteins, altering signaling pathways:
-
Mechanism : Mimics GDP, binding to Gα subunits and preventing GTP hydrolysis, thereby inhibiting GTPase activity .
-
Effects :
Conversion to GTP β-S
GDP β-S can be metabolized intracellularly:
-
Mechanism : Enzymatic conversion to GTP β-S via kinases, which then acts similarly to GTP gamma S .
-
Implications : Mimics GTP gamma S effects after a 15–20 minute lag period, activating G-proteins and adenylate cyclase .
Selectivity and Stability
Scientific Research Applications
Guanosine 5'-O-(2-thiodiphosphate) is a stable analog of guanosine diphosphate (GDP) that is used in biochemical research to study G-proteins and their associated signaling pathways . Guanosine 5′-O-(2-Thiodiphosphate) is also known as GDP-β-S .
Scientific Research Applications
Guanosine 5'-O-(2-thiodiphosphate) has a variety of applications in scientific research:
- Inhibiting G-protein activation Guanosine 5′-O-(2-Thiodiphosphate) acts as a competitive inhibitor of G-protein activation by GTP and GTP analogs . It binds tightly to G proteins, effectively reducing the available G protein pool .
- ** изучения нейронной передачи сигналов** G белки участвуют в различных аспектах передачи нейронных сигналов, включая ионные каналы, оборот фосфатидилинозита, а также стимуляцию или ингибирование аденилатциклазы .
- Investigating enzyme kinetics Guanosine 5′-O-(2-Thiodiphosphate) salt serves as a substrate in enzymatic reactions, such as DNA and RNA polymerase-catalyzed synthesis. It also plays a role in investigating enzyme kinetics and the regulation of gene expression .
- Study of mutations on gene expression Guanosine 5′-O-(2-Thiodiphosphate) has been used in studying the impact of mutations on gene expression .
- ** исследуя влияние агонистов на ионные каналы** Guanosine-5'-O-(2-thiodiphosphate) is used to study the effects of agonists on ion channels in neurons . It selectively inhibits successive responses to one agonist such that a subsequent application of a different agonist is still effective .
- Activation of G proteins Guanosine 5'-O-(2-thiodiphosphate) mimics the effects of GTP gamma S and can activate G proteins, potentially converting into GTP beta S within cells .
Case Studies
- Anemia of Inflammation (AI) Guanosine 5’-diphosphate (GDP) encapsulated in lipid vesicles was found to inhibit NF-ҝB activation, thus attenuating IL-6 secretion from macrophage cells. Moreover, the suppressed IL-6 levels down regulated JAK2/STAT3 pathway with decrease inflammation-mediated .
- Forskolin-activated adenylate cyclase Guanosine diphosphate and its analog conditionally inhibit forskolin-activated adenylate cyclases (AC) in intact membranes .
- M-current inhibition Guanosine-5'-O-(2-thiodiphosphate) selectively inhibits successive responses to one agonist such that a subsequent application of a different agonist is still effective .
- Cell senescence Guanosine 5'-O-(2-thiodiphosphate) induces senescence-associated beta-galactosidase positive cell formation through CREB phosphorylation .
- ** Регулирование экспрессии холинергически-зависимых плато-потенциалов** Guanosine 5'-O-(2-thiodiphosphate) is involved in the regulation of expression of cholinergic-dependent plateau potentials .
- Phospholipase C activation Guanosine 5'-O-thiotriphosphate and thrombin stimulate the activity of phospholipase C in platelets .
Mechanism of Action
Guanosine 5’-O-(2-thiodiphosphate) exerts its effects by competitively inhibiting the activation of G-proteins by guanosine triphosphate. It binds to the G-protein in place of guanosine triphosphate, preventing the activation of downstream signaling pathways. This inhibition is crucial for studying the regulation of various cellular processes and the role of G-proteins in signal transduction .
Comparison with Similar Compounds
Biological Activity
Guanosine 5'-O-(2-thiodiphosphate) (GDP-β-S) is a non-hydrolyzable analog of guanosine diphosphate (GDP) that plays a significant role in cellular signaling by interacting with G-proteins. This compound has been extensively studied for its inhibitory effects on G-protein activation and its ability to modulate various signaling pathways in different cell types.
- IUPAC Name : [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate
- Molecular Formula : C₁₀H₁₂N₅O₁₀P₂S
- CAS Number : 97952-36-8
- Solubility : Soluble in water at concentrations up to 50 mg/mL
GDP-β-S acts primarily by competitively inhibiting G-protein activation by GTP and its analogs. It has been shown to stimulate adenylate cyclase activity in sarcolemmal membranes by inactivating Gi proteins, which are typically responsible for inhibiting adenylate cyclase activity. This results in increased levels of cyclic AMP (cAMP), a crucial secondary messenger involved in various physiological processes.
Biological Effects
-
Inhibition of G-protein Activation :
- GDP-β-S selectively inhibits the activation of G-proteins by blocking the exchange of GDP for GTP, thereby preventing downstream signaling events. This was demonstrated in studies involving bullfrog sympathetic neurons where GDP-β-S inhibited successive responses to various agonists while allowing subsequent applications to remain effective .
- Stimulation of Adenylate Cyclase :
-
Cellular Proliferation and Mitogenic Response :
- Research indicates that GDP-β-S can potentiate the mitogenic effects of growth factors such as fibroblast growth factor (FGF) when cells are pre-treated with this compound. The activation of G-proteins facilitates the transition from the G0 phase to the G1 phase of the cell cycle, enhancing cellular proliferation .
Study 1: Effects on Phospholipase C Activation
A study demonstrated that GDP-β-S enhances phospholipase C activity in permeabilized human platelets when stimulated with thrombin. This suggests that GDP-β-S can modulate phosphoinositide signaling pathways through its action on G-proteins .
Study 2: Selectivity in Neuronal Signaling
In bullfrog sympathetic neurons, the application of GDP-β-S revealed selective inhibition of potassium currents mediated by specific agonists. This selectivity indicates that different receptors may couple to distinct populations of G-proteins, which can be differentially modulated by GDP-β-S .
Summary Table of Biological Activities
Q & A
Q. What is the primary biochemical role of Guanosine 5'-O-(2-thiodiphosphate) in G-protein signaling studies?
Methodological Answer: This compound acts as a non-hydrolysable GDP analog, inhibiting Gα subunit activation by stabilizing the inactive GDP-bound state. To validate its efficacy, researchers use radiolabeled GTPγS binding assays (e.g., [35S]GTPγS) in membrane preparations. For example, in M₁ muscarinic acetylcholine receptor studies, pre-treatment with Guanosine 5'-O-(2-thiodiphosphate) reduces agonist-induced [35S]GTPγS incorporation, confirming G-protein inactivation .
Q. How does the sulfur substitution in Guanosine 5'-O-(2-thiodiphosphate) affect its interaction with nucleotide-binding proteins?
Methodological Answer: The thio substitution at the β-phosphate group increases resistance to hydrolysis by GTPase-activating proteins (GAPs). To test this, researchers compare hydrolysis rates using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor phosphate release. Structural studies (e.g., X-ray crystallography) further reveal altered hydrogen bonding in Gα-GDP complexes, reducing conformational flexibility .
Q. What protocols are recommended for preparing Guanosine 5'-O-(2-thiodiphosphate) in membrane-based assays?
Methodological Answer: Dissolve the compound in Mg²⁺-free buffers (e.g., Tris-HCl, pH 7.4) to prevent Mg²⁺-dependent hydrolysis. Pre-incubate membranes at 30°C for 15–30 minutes before adding agonists. Use concentrations between 10–100 μM, validated via dose-response curves to ensure complete G-protein inhibition without off-target effects on adenylate cyclases or phospholipase C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in nucleotide potency rankings when studying ion channel regulation?
Methodological Answer: Contradictions (e.g., ATP vs. ADPβS inhibition of KATP channels) arise from variations in Mg²⁺ concentrations or membrane lipid composition. To standardize results, use intracellular solution mimics with fixed Mg²⁺ levels (e.g., 1 mM) and validate nucleotide specificity via competitive binding assays with radiolabeled probes. For instance, in pancreatic β-cells, Guanosine 5'-O-(2-thiodiphosphate) shows reduced potency compared to ATPγS under low Mg²⁺ conditions, highlighting ion-dependent effects .
Q. What strategies optimize Guanosine 5'-O-(2-thiodiphosphate) use in reconstituted systems with recombinant G-proteins?
Methodological Answer: Purify recombinant Gα subunits via affinity chromatography (e.g., His-tag systems) and reconstitute them with Gβγ dimers in lipid bilayers. Pre-treat the system with Guanosine 5'-O-(2-thiodiphosphate) to block basal activity, then measure effector activation (e.g., adenylate cyclase inhibition) using fluorescence-based cAMP assays . Adjust lipid-to-protein ratios to mimic native membrane environments and reduce nonspecific binding .
Q. How does Guanosine 5'-O-(2-thiodiphosphate) induce senescence-associated β-galactosidase (SA-β-gal) activity in cellular models?
Methodological Answer: The compound inhibits Gi-protein signaling, leading to sustained cAMP elevation and CREB phosphorylation. To confirm this pathway, treat cells with 50 μM Guanosine 5'-O-(2-thiodiphosphate) for 72 hours, then quantify SA-β-gal via colorimetric assays (absorbance at 615 nm) and validate CREB activation via Western blotting (anti-pCREB antibodies). Compare results with forskolin-treated controls to rule out cAMP-independent mechanisms .
Q. What experimental controls are critical when using Guanosine 5'-O-(2-thiodiphosphate) in GTPase activity assays?
Methodological Answer: Include three controls:
- Basal activity : No nucleotide added.
- GDP control : 100 μM GDP to assess hydrolysis rates.
- GTPγS control : Non-hydrolysable GTP analog to measure maximal G-protein activation. Use malachite green phosphate assays to quantify inorganic phosphate release over time. Normalize data to protein concentration determined via Bradford assays .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting results in G-protein coupling efficiency studies using Guanosine 5'-O-(2-thiodiphosphate)?
Methodological Answer: Discrepancies may arise from receptor density variations or partial agonist activity. Perform Schild regression analysis to compare antagonist potency (pA₂ values) across cell lines. Use Bmax values from radioligand binding assays (e.g., [³H]N-methylscopolamine for muscarinic receptors) to normalize receptor expression levels. For partial agonists, combine Guanosine 5'-O-(2-thiodiphosphate) with full agonists to assess competitive inhibition .
Q. Why does Guanosine 5'-O-(2-thiodiphosphate) show cell-type-specific effects in senescence assays?
Methodological Answer: Cell-specific Gi-protein isoform expression (e.g., Gαi1 vs. Gαi3) alters downstream signaling. Use siRNA knockdown or CRISPR-Cas9 KO models to deplete individual Gα subunits, then repeat senescence assays. Pair with RNA-seq to identify differentially expressed genes (e.g., p21 or p16INK4a) and validate via qPCR .
Methodological Best Practices
Q. How to validate batch-to-batch consistency of Guanosine 5'-O-(2-thiodiphosphate) in long-term studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
